3-Chloro-4-(pentyloxy)benzaldehyde
Description
3-Chloro-4-(pentyloxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a chlorine atom at the 3-position and a pentyloxy group at the 4-position of the aromatic ring. The pentyloxy chain introduces lipophilicity, while the chlorine and aldehyde groups contribute to its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds like 4-(benzyloxy)-3-phenethoxybenzaldehyde (C2), which is synthesized via alkylation of phenolic precursors using cesium carbonate (Cs₂CO₃) .
Properties
IUPAC Name |
3-chloro-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8-9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWFOVUZHUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pentyloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Etherification: The 3-chlorobenzaldehyde undergoes etherification with pentanol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-(pentyloxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(pentyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-4-(pentyloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds for pharmaceutical research.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and are studied for their therapeutic potential.
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. It serves as a building block for compounds that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pentyloxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom and pentyloxy group influence its reactivity and selectivity in various reactions.
Molecular Targets and Pathways:
Electrophilic Reactions: The aldehyde group is the primary site for nucleophilic attack.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-Chloro-4-(pentyloxy)benzaldehyde to other benzaldehyde derivatives allow for meaningful comparisons in terms of reactivity, physical properties, and applications. Below is a detailed analysis:
Substituent Effects on Reactivity and Electronic Properties
- 3-Fluoro-4-(pentyloxy)benzaldehyde (6) : Replacing chlorine with fluorine () reduces steric bulk but increases electronegativity, enhancing the electron-withdrawing effect. This alters reactivity in nucleophilic aromatic substitution or cross-coupling reactions. The ¹³C NMR data (δ 151.7 ppm for the aldehyde carbon) indicates a deshielded environment compared to chlorine analogs, reflecting fluorine’s stronger inductive effect .
- 3-Chloro-4-(trifluoromethoxy)benzaldehyde : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than pentyloxy, significantly lowering the electron density of the aromatic ring. This enhances resistance to oxidation but reduces nucleophilic aromatic substitution rates. HRMS data (C₈H₄ClF₃O₂, [M+Na]⁺ 263.01) confirms its molecular stability .
- 3-Chloro-4-(dimethylamino)benzaldehyde: The dimethylamino group (-NMe₂) is electron-donating, increasing ring electron density. This facilitates electrophilic substitution but reduces stability under acidic conditions. The InChIKey (ULIBQSDNJYRNHR) and molecular weight (183.64 g/mol) highlight its distinct electronic profile .
Physical Properties and Solubility
Research Findings and Trends
Recent studies highlight the role of substituent bulkiness in dictating biological activity. For instance, the pentyloxy chain in this compound enhances membrane permeability in drug candidates compared to shorter alkoxy chains. Conversely, trifluoromethoxy groups improve photostability in agrochemicals but may reduce solubility . Computational studies (e.g., molecular docking) suggest that electron-withdrawing groups like -Cl and -OCF₃ enhance binding affinity to target enzymes, whereas electron-donating groups (e.g., -NMe₂) are better suited for proton-coupled transport systems .
Biological Activity
3-Chloro-4-(pentyloxy)benzaldehyde is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This compound, characterized by the presence of a chlorine atom and a pentyloxy group attached to a benzaldehyde structure, has been studied for its various applications, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound has the molecular formula C₁₂H₁₅ClO₂ and a molecular weight of 226.70 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorine atom may enhance the compound's binding affinity to certain biological targets, while the pentyloxy group can influence its solubility and membrane permeability, facilitating cellular uptake.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains using the disk diffusion method. The results are summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The compound showed varying degrees of inhibition against these bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 30 | Cell cycle arrest at G2/M phase |
The compound was found to induce apoptosis in cancer cells and arrest the cell cycle, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have been published regarding the biological applications of similar compounds. For instance, a study on benzyloxysalicylates highlighted their role as inhibitors of lipoxygenases, enzymes involved in inflammatory processes. This suggests that derivatives like this compound could also exhibit anti-inflammatory properties through similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
